![molecular formula C14H20Se B14401590 [(Oct-1-en-3-yl)selanyl]benzene CAS No. 88088-16-8](/img/structure/B14401590.png)
[(Oct-1-en-3-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oct-1-en-3-yl)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to an oct-1-en-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-1-en-3-yl)selanyl]benzene typically involves the reaction of oct-1-en-3-yl halides with sodium selenide, followed by the introduction of the benzene ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenide intermediate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Oct-1-en-3-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the selanyl group can yield selenol or diselenide compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol and diselenide compounds.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
[(Oct-1-en-3-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of [(Oct-1-en-3-yl)selanyl]benzene involves its ability to participate in redox reactions. The selanyl group can undergo oxidation and reduction, influencing various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[(Oct-1-en-3-yl)thio]benzene: Similar structure but with a sulfur atom instead of selenium.
[(Oct-1-en-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of selenium.
[(Oct-1-en-3-yl)amino]benzene: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
[(Oct-1-en-3-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct redox properties compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom can participate in unique biochemical interactions and has different reactivity patterns, making this compound a valuable compound for various applications.
Properties
CAS No. |
88088-16-8 |
|---|---|
Molecular Formula |
C14H20Se |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
oct-1-en-3-ylselanylbenzene |
InChI |
InChI=1S/C14H20Se/c1-3-5-7-10-13(4-2)15-14-11-8-6-9-12-14/h4,6,8-9,11-13H,2-3,5,7,10H2,1H3 |
InChI Key |
UEMPPWCYHOMSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14401507.png)
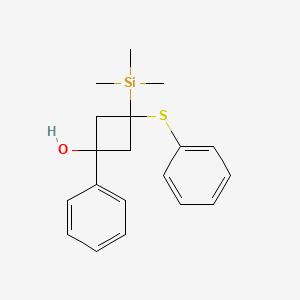
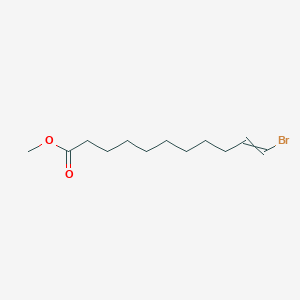
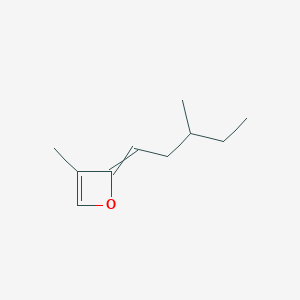
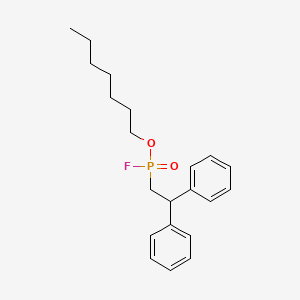
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

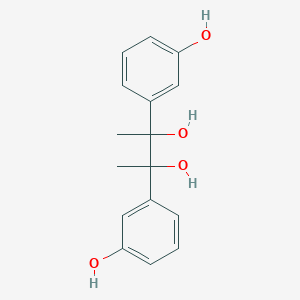
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
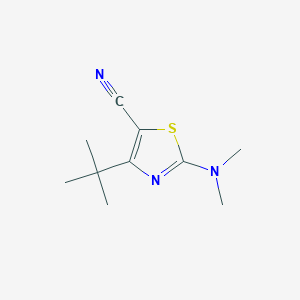
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
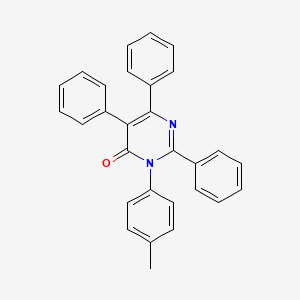
![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

